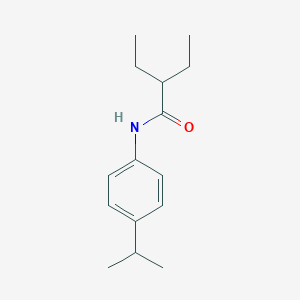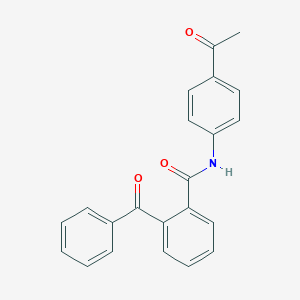
N-(4-acetylphenyl)-2-benzoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-benzoylbenzamide, commonly known as ABBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABBA is a member of the benzamide family and has a molecular weight of 331.35 g/mol. The compound has a white crystalline appearance and is soluble in organic solvents such as ethanol, methanol, and chloroform. ABBA has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of ABBA is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. ABBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which causes changes in chromatin structure and gene expression. ABBA has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects
ABBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, ABBA has been shown to enhance plant growth and improve crop yield by increasing photosynthesis and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABBA has several advantages for lab experiments, including its high purity and solubility in organic solvents. ABBA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, ABBA has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
Future research on ABBA could focus on its potential as an anticancer agent, particularly in combination with other drugs. Studies could also investigate the use of ABBA as a treatment for inflammatory diseases such as arthritis. In agriculture, research could focus on optimizing the use of ABBA to enhance plant growth and improve crop yield. In material science, ABBA could be used as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of ABBA involves the reaction of 4-acetylphenyl isocyanate with 2-hydroxybenzophenone in the presence of a catalyst. The reaction takes place in a solvent such as diethyl ether or dichloromethane and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain pure ABBA.
Aplicaciones Científicas De Investigación
ABBA has been studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, ABBA has shown promising results as an anticancer agent. Studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, ABBA has been studied for its ability to enhance plant growth and improve crop yield. In material science, ABBA has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Fórmula molecular |
C22H17NO3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-benzoylbenzamide |
InChI |
InChI=1S/C22H17NO3/c1-15(24)16-11-13-18(14-12-16)23-22(26)20-10-6-5-9-19(20)21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26) |
Clave InChI |
KFVIADQVHIZTCC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










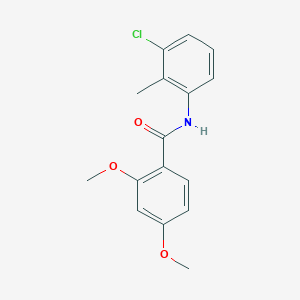
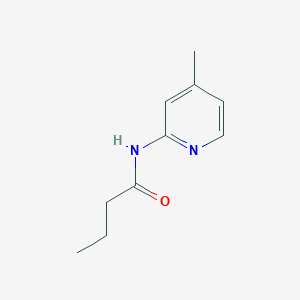
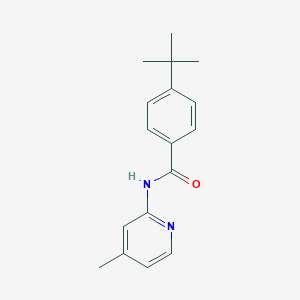
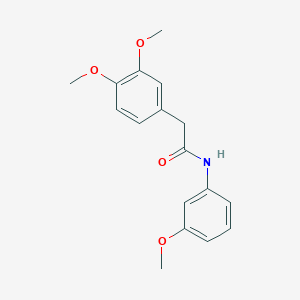

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
